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Compound of Interest

Compound Name:
6-(2-Chlorophenyl)-6-oxohexanoic

acid

CAS No.: 898792-61-5

Cat. No.: B1369421

Get Quote

An In-depth Technical Guide to 6-(2-Chlorophenyl)-6-oxohexanoic acid: Properties,

Synthesis, and Potential Applications

Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 6-(2-chlorophenyl)-6-
oxohexanoic acid, a valuable intermediate in the synthesis of pharmaceuticals and specialty

polymers.[1] Intended for researchers, chemists, and professionals in drug development, this

document synthesizes available data with theoretical insights to offer a practical understanding

of this compound's properties and potential.

Introduction and Molecular Overview
6-(2-Chlorophenyl)-6-oxohexanoic acid (CAS No. 898792-61-5) is a bifunctional organic

molecule belonging to the class of aromatic ketones and aliphatic carboxylic acids.[1] Its

structure, featuring a chlorinated phenyl ring attached to a six-carbon keto-acid chain, makes it

a versatile building block for creating more complex active pharmaceutical ingredients (APIs).

[1] The presence of the chlorine atom, the ketone group, and the carboxylic acid moiety
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provides multiple reactive sites for chemical modification, allowing for the fine-tuning of

physicochemical and biological properties in target molecules.[1]

Its primary utility lies in its role as a precursor in the development of novel therapeutic agents,

particularly anti-inflammatory and analgesic drugs.[1] The core structure is amenable to multi-

step synthetic routes to generate diverse compound libraries for screening and lead

optimization.
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Caption: Chemical structure of 6-(2-Chlorophenyl)-6-oxohexanoic acid.

Physicochemical Properties
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The compound is typically available as a very light pink solid with a purity of approximately

97%.[2] While experimentally determined physical constants are not widely published,

predictive models provide valuable estimates for properties such as boiling point and density.

Property Value Source

CAS Number 898792-61-5 [1][3]

Molecular Formula C₁₂H₁₃ClO₃ [1][3][4]

Molecular Weight 240.68 g/mol [1][3]

Physical Form Very light pink solid [2]

Predicted Boiling Point 391.1 ± 22.0 °C [3][4]

Predicted Density 1.243 ± 0.06 g/cm³ [3][4]
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[2]

Proposed Synthesis Pathway
While a specific, validated protocol for the synthesis of 6-(2-chlorophenyl)-6-oxohexanoic
acid is not readily available in peer-reviewed literature, a plausible and efficient route can be

designed based on established organic chemistry principles, namely the Friedel-Crafts

acylation. This proposed workflow utilizes commercially available starting materials.

The key transformation involves the acylation of chlorobenzene with adipic acid monomethyl

ester chloride, followed by saponification of the resulting ester to yield the final carboxylic acid.

Adipic acid monomethyl ester chloride can be prepared from adipic acid monomethyl ester by

reaction with a chlorinating agent like thionyl chloride (SOCl₂).
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Caption: Proposed workflow for the synthesis of 6-(2-Chlorophenyl)-6-oxohexanoic acid.

Experimental Protocol (Proposed)
Step 1: Synthesis of Adipic acid monomethyl ester chloride

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add adipic

acid monomethyl ester (1.0 eq).

Slowly add thionyl chloride (1.2 eq) at 0 °C.
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Allow the reaction to warm to room temperature and then heat to reflux for 2-3 hours,

monitoring the evolution of HCl and SO₂ gas (ensure proper ventilation and gas trapping).

After the reaction is complete, remove the excess thionyl chloride by distillation under

reduced pressure to yield the crude acyl chloride, which can be used in the next step without

further purification.

Step 2: Friedel-Crafts Acylation

In a separate, dry flask under an inert atmosphere (e.g., nitrogen), suspend anhydrous

aluminum chloride (AlCl₃, 1.5 eq) in an excess of chlorobenzene, which serves as both

reactant and solvent.

Cool the suspension to 0-5 °C in an ice bath.

Slowly add the adipic acid monomethyl ester chloride (1.0 eq) from Step 1 to the stirred

suspension.

After the addition is complete, allow the mixture to stir at room temperature for 12-18 hours.

The reaction progress can be monitored by Thin Layer Chromatography (TLC).

Upon completion, quench the reaction by carefully pouring the mixture over crushed ice and

concentrated HCl.

Separate the organic layer, and extract the aqueous layer with a suitable solvent (e.g.,

dichloromethane or ethyl acetate).

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and

concentrate under reduced pressure to obtain the crude methyl 6-(2-chlorophenyl)-6-

oxohexanoate.

Step 3: Saponification

Dissolve the crude ester from Step 2 in a mixture of methanol and water.

Add an excess of sodium hydroxide (NaOH, 2.0-3.0 eq) and heat the mixture to reflux for 2-4

hours.
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After saponification is complete (monitored by TLC), cool the mixture and remove the

methanol under reduced pressure.

Acidify the remaining aqueous solution to a pH of 1-2 with cold, dilute HCl.

The desired product, 6-(2-chlorophenyl)-6-oxohexanoic acid, should precipitate as a solid.

Collect the solid by vacuum filtration, wash with cold water, and dry.

Recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) can be

performed for further purification.

Theoretical Analytical Characterization
The identity and purity of the synthesized compound would be confirmed using standard

analytical techniques. Below are the expected spectroscopic signatures based on the

molecule's structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic and

aliphatic protons. The aromatic region (δ 7.2-7.8 ppm) should display a complex multiplet

pattern characteristic of a 1,2-disubstituted benzene ring. The aliphatic chain protons would

appear as multiplets between δ 1.5-3.2 ppm. The carboxylic acid proton is expected to be a

broad singlet at δ > 10 ppm.

¹³C NMR: The carbon NMR would show signals for the two carbonyl carbons (ketone and

carboxylic acid) in the range of δ 175-205 ppm. Six distinct signals are expected in the

aromatic region (δ 125-140 ppm). The aliphatic carbons would resonate in the upfield region

(δ 20-40 ppm).
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Predicted ¹H NMR Signals Predicted ¹³C NMR Signals

Aromatic Protons: ~7.2-7.8 ppm (m, 4H) Ketone Carbonyl (C=O): ~198-202 ppm

-CH₂- (adjacent to ketone): ~3.1-3.3 ppm (t, 2H) Carboxylic Acid Carbonyl (C=O): ~175-180 ppm

-CH₂- (adjacent to COOH): ~2.3-2.5 ppm (t, 2H) Aromatic C-Cl: ~130-134 ppm

Other -CH₂- groups: ~1.5-1.9 ppm (m, 4H) Other Aromatic Carbons: ~127-138 ppm

Carboxylic Acid Proton (-OH): >10 ppm (br s,

1H)
Aliphatic Carbons: ~24-38 ppm

Infrared (IR) Spectroscopy
The IR spectrum provides confirmation of the key functional groups present in the molecule.

Wavenumber (cm⁻¹) Vibration Functional Group

2500-3300 (broad) O-H stretch Carboxylic Acid

~1710 C=O stretch Aromatic Ketone

~1700 C=O stretch Carboxylic Acid

~1600, ~1470 C=C stretch Aromatic Ring

~750 C-Cl stretch Aryl Chloride

Mass Spectrometry (MS)
Under Electron Ionization (EI), the mass spectrum is expected to show a molecular ion peak

(M⁺) at m/z 240, along with an M+2 peak at m/z 242 with approximately one-third the intensity,

which is characteristic of a monochlorinated compound. Key fragmentation patterns would

likely involve alpha-cleavage around the ketone and loss of the carboxylic acid moiety.

Potential Biological Activity and Applications
As an intermediate, 6-(2-chlorophenyl)-6-oxohexanoic acid is primarily used in the synthesis

of more complex molecules.[1] Research into related 6-aryl-4-oxohexanoic acids has shown

that this class of compounds can possess anti-inflammatory properties.[5][6] These compounds
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have been evaluated for their ability to inhibit eicosanoid biosynthesis, a key pathway in

inflammation involving enzymes like cyclooxygenase (COX) and lipoxygenase (LOX).

Arachidonic Acid

COX Enzymes LOX Enzymes

Prostaglandins Leukotrienes

Inflammation

Derivative of
6-(2-chlorophenyl)-6-oxohexanoic acid
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Caption: Hypothetical inhibition of inflammatory pathways by derivatives.

The structural motif of 6-(2-chlorophenyl)-6-oxohexanoic acid can be envisioned as a

scaffold. The carboxylic acid can be converted to esters or amides, and the ketone can be

reduced or used as a handle for further reactions to create a library of compounds for

screening as potential COX/LOX inhibitors or other therapeutic agents.

Safe Handling and Storage
As with any laboratory chemical, proper safety precautions should be observed.

Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.

Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated

area or a fume hood.
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Storage: The compound should be stored at room temperature in a tightly sealed container

in a dry place to prevent hydrolysis and degradation.[1]
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BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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